H-gamma-Glu-4-abz-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-gamma-Glu-4-abz-OH typically involves the coupling of gamma-glutamyl and 4-aminobenzoic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: H-gamma-Glu-4-abz-OH can undergo various chemical reactions, including:
Oxidation: The amino group in the compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
H-gamma-Glu-4-abz-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized biochemical reagents and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of H-gamma-Glu-4-abz-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. It may also interact with receptors on cell surfaces, influencing various biochemical pathways and cellular responses .
Comparison with Similar Compounds
Gamma-glutamylcysteine: Another gamma-glutamyl derivative with similar biochemical properties.
Gamma-glutamyltransferase substrates: Compounds that are substrates for the enzyme gamma-glutamyltransferase.
Uniqueness: H-gamma-Glu-4-abz-OH is unique due to its specific structure, which allows it to be used in a variety of biochemical and analytical applications. Its ability to undergo various chemical reactions and its role as a building block in peptide synthesis make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-[[(4S)-4-amino-4-carboxybutanoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-9(12(18)19)5-6-10(15)14-8-3-1-7(2-4-8)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)(H,18,19)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRFSOHHKVLCCY-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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